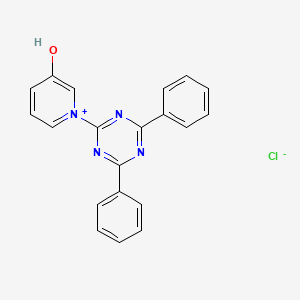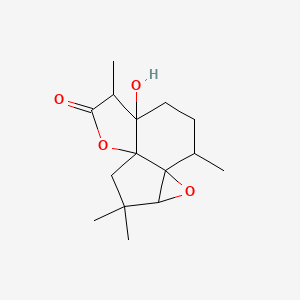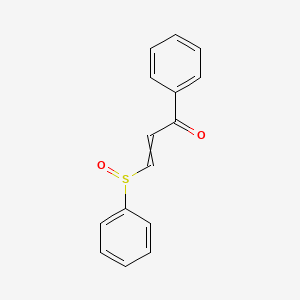
(2R,6R)-2,6-bis(4-methoxyphenyl)thian-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,6R)-2,6-bis(4-methoxyphenyl)thian-4-one is an organic compound that belongs to the class of thian-4-one derivatives These compounds are characterized by a thian-4-one core structure with various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-bis(4-methoxyphenyl)thian-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and a thian-4-one precursor.
Condensation Reaction: The key step involves a condensation reaction between the 4-methoxybenzaldehyde and the thian-4-one precursor under acidic or basic conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
(2R,6R)-2,6-bis(4-methoxyphenyl)thian-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-4-one core to thian-4-ol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thian-4-ol derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties.
Industry: It may be used in the development of advanced materials with specific properties.
作用機序
The mechanism of action of (2R,6R)-2,6-bis(4-methoxyphenyl)thian-4-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets involved.
類似化合物との比較
Similar Compounds
(2R,6R)-2,6-bis(4-hydroxyphenyl)thian-4-one: Similar structure but with hydroxy groups instead of methoxy groups.
(2R,6R)-2,6-bis(4-chlorophenyl)thian-4-one: Contains chlorophenyl groups instead of methoxyphenyl groups.
Uniqueness
(2R,6R)-2,6-bis(4-methoxyphenyl)thian-4-one is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups may enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
特性
CAS番号 |
70071-29-3 |
|---|---|
分子式 |
C19H20O3S |
分子量 |
328.4 g/mol |
IUPAC名 |
(2R,6R)-2,6-bis(4-methoxyphenyl)thian-4-one |
InChI |
InChI=1S/C19H20O3S/c1-21-16-7-3-13(4-8-16)18-11-15(20)12-19(23-18)14-5-9-17(22-2)10-6-14/h3-10,18-19H,11-12H2,1-2H3/t18-,19-/m1/s1 |
InChIキー |
ICRGSDQNZOTTTN-RTBURBONSA-N |
異性体SMILES |
COC1=CC=C(C=C1)[C@H]2CC(=O)C[C@@H](S2)C3=CC=C(C=C3)OC |
正規SMILES |
COC1=CC=C(C=C1)C2CC(=O)CC(S2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)





![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)

![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)


![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)

![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
